molecular formula C32H34ClN3O6S B2377366 6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide CAS No. 688061-52-1

6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide

Cat. No. B2377366
CAS RN: 688061-52-1
M. Wt: 624.15
InChI Key: PCCUIWFPMCYCDR-UHFFFAOYSA-N
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Description

6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide is a useful research compound. Its molecular formula is C32H34ClN3O6S and its molecular weight is 624.15. The purity is usually 95%.
BenchChem offers high-quality 6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Quinazolinium Derivatives : Research shows the synthesis of various quinazolinium derivatives, which are analogs of potent antitumor benzo[c]phenanthridine alkaloids, indicating potential applications in cancer research and treatment (Phillips & Castle, 1980).

  • Exploration of Quinazolines for Biological Activities : Further studies discuss the synthesis of different quinazolines, exploring their potential biological activities, which could include antimicrobial or anticancer properties (Phillips & Castle, 1980).

  • Conformational Studies : Investigations into the conformational aspects of related compounds, like 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, contribute to understanding the molecular structure and its implications in drug design (Cuervo et al., 2009).

  • Chemical Properties of N-Oxides : Research on N-oxides of new heterocyclic systems, including thiazolo[4,5-g]quinazoline 3-oxides, provides insights into their chemical properties, which can be crucial for pharmaceutical applications (Kanazawa et al., 1985).

  • Novel Synthesis Techniques : Studies also focus on novel synthesis methods for quinazolines, which can enhance the production and exploration of these compounds for various scientific applications (Hédou et al., 2013).

  • Pharmacological Characterization : Pharmacological studies of related compounds, such as 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates, provide valuable data on their potential as receptor antagonists, hinting at therapeutic applications (Catarzi et al., 2010).

Biomedical Implications

  • Anticancer Potential : Several compounds derived from quinazolines demonstrate significant anticancer activity, indicating the potential of these compounds in cancer research and therapy (Khalil et al., 2003).

  • Antibacterial and Antifungal Activities : Research on the antimicrobial activities of quinazolinone derivatives shows their potential as antibacterial and antifungal agents, suggesting applications in treating infections (Patel et al., 2010).

properties

IUPAC Name

6-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN3O6S/c1-39-26-12-11-21(16-27(26)40-2)13-14-34-30(37)10-4-3-7-15-36-31(38)23-17-28-29(42-20-41-28)18-25(23)35-32(36)43-19-22-8-5-6-9-24(22)33/h5-6,8-9,11-12,16-18H,3-4,7,10,13-15,19-20H2,1-2H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCUIWFPMCYCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5Cl)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide

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